molecular formula C14H19NO4S B284645 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide

2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide

Cat. No. B284645
M. Wt: 297.37 g/mol
InChI Key: WFRDWJBWRHOLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as DTT-001, is a novel compound with potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various research studies. In

Mechanism of Action

2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide exerts its neuroprotective effects through various mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide also inhibits the formation of reactive oxygen species (ROS) and reduces inflammation, both of which can contribute to neuronal damage. Additionally, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a number of biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can help to reduce oxidative stress. 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can contribute to neuroinflammation. Additionally, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative disorders. Additionally, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been found to be well-tolerated in animal models, with no significant adverse effects observed. However, one limitation of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of interest is the potential use of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide in the treatment of traumatic brain injury (TBI). TBI is a major cause of disability and death worldwide, and there are currently no effective treatments available. 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have neuroprotective effects in animal models of TBI, and further research is needed to determine its potential clinical applications. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide, as well as its long-term safety and efficacy. Finally, there is a need for more research on the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide, particularly with regard to its effects on the Nrf2/ARE pathway and BDNF.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves a series of chemical reactions starting with 2,4-dimethylphenol. The first step involves the conversion of 2,4-dimethylphenol to 2,4-dimethylphenol ether using thionyl chloride. The resulting product is then reacted with 3-chlorothiophene-2-carbonyl chloride to form 2-(2,4-dimethylphenoxy)thiophene-3-carbonyl chloride. This intermediate product is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the final product, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has shown potential in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C14H19NO4S/c1-10-3-4-13(11(2)7-10)19-8-14(16)15-12-5-6-20(17,18)9-12/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,16)

InChI Key

WFRDWJBWRHOLCF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2)C

solubility

44.6 [ug/mL]

Origin of Product

United States

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